molecular formula C19H30N2O2 B11976757 N'-(4-Ethoxybenzylidene)decanohydrazide CAS No. 303065-81-8

N'-(4-Ethoxybenzylidene)decanohydrazide

Cat. No.: B11976757
CAS No.: 303065-81-8
M. Wt: 318.5 g/mol
InChI Key: NQEDWHHZYIDRFI-CAPFRKAQSA-N
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Description

N’-(4-Ethoxybenzylidene)decanohydrazide is an organic compound with the molecular formula C19H30N2O2 and a molecular weight of 318.463 g/mol It is a hydrazone derivative, characterized by the presence of an ethoxybenzylidene group attached to a decanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Ethoxybenzylidene)decanohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and decanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(4-Ethoxybenzylidene)decanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Ethoxybenzylidene)decanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with substituted functional groups replacing the ethoxy group.

Scientific Research Applications

N’-(4-Ethoxybenzylidene)decanohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-Ethoxybenzylidene)decanohydrazide involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. Additionally, the ethoxybenzylidene moiety may interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N’-(4-Chlorobenzylidene)decanohydrazide: Similar structure but with a chlorine atom instead of an ethoxy group.

    N’-(4-Methylbenzylidene)decanohydrazide: Contains a methyl group instead of an ethoxy group.

    N’-(4-Hydroxybenzylidene)decanohydrazide: Features a hydroxy group in place of the ethoxy group.

Uniqueness

N’-(4-Ethoxybenzylidene)decanohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to distinct pharmacological properties compared to its analogs .

Properties

CAS No.

303065-81-8

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]decanamide

InChI

InChI=1S/C19H30N2O2/c1-3-5-6-7-8-9-10-11-19(22)21-20-16-17-12-14-18(15-13-17)23-4-2/h12-16H,3-11H2,1-2H3,(H,21,22)/b20-16+

InChI Key

NQEDWHHZYIDRFI-CAPFRKAQSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCC

Canonical SMILES

CCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCC

Origin of Product

United States

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